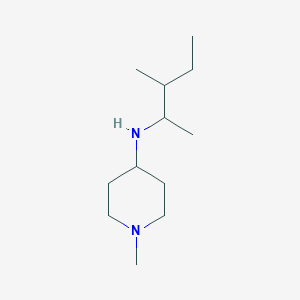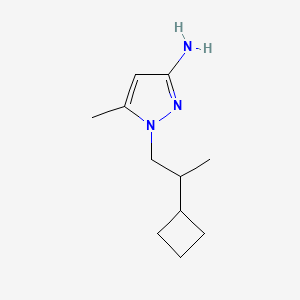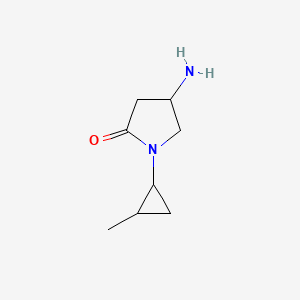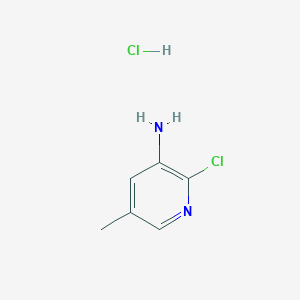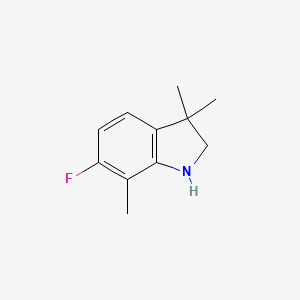
6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a suitable ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator. The pathways involved include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,3,7-trimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, resulting in different chemical properties.
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole: Substitution of fluorine with chlorine alters the compound’s reactivity and biological activity.
6-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole: Bromine substitution provides different electronic and steric effects.
Uniqueness
The presence of the fluorine atom in 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole makes it unique due to the enhanced stability, lipophilicity, and binding affinity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-9(12)5-4-8-10(7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
VZEFRBSEVPNQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)


![N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide](/img/structure/B13298794.png)
![6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13298795.png)
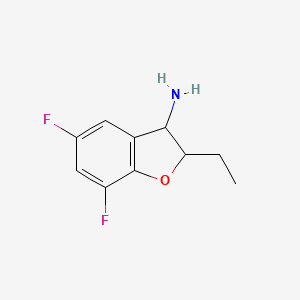
![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)
